tert-Butyl 7-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
CAS No.:
Cat. No.: VC17792499
Molecular Formula: C15H27NO3
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27NO3 |
|---|---|
| Molecular Weight | 269.38 g/mol |
| IUPAC Name | tert-butyl 11-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate |
| Standard InChI | InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12(15)17/h12,17H,4-11H2,1-3H3 |
| Standard InChI Key | NDAIEFBOGGKZTB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCCCC2O)CC1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name is tert-butyl 11-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, reflecting its spirocyclic architecture where two rings—a six-membered cyclohexane and a six-membered piperidine—share a single nitrogen atom. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇NO₃ |
| Molecular Weight | 269.38 g/mol |
| CAS Number | 2142264-31-9 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCCCC2O)CC1 |
| PubChem CID | 138113044 |
The tert-butyl group enhances steric protection of the ester moiety, while the hydroxyl group at position 7 influences hydrogen-bonding interactions and solubility .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step organic reactions starting from ketone and amine precursors. A common pathway includes:
-
Cyclization: Condensation of a cyclic ketone (e.g., cyclohexanone) with a protected amine under acidic conditions to form the spirocyclic core.
-
Esterification: Introduction of the tert-butyl carbonate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) .
-
Hydroxylation: Selective oxidation or hydroxylation at position 7 using catalysts like osmium tetroxide or enzymatic methods .
Industrial Optimization
Industrial-scale production employs continuous flow reactors to enhance yield (typically >90%) and purity (≥97%) . Advanced purification techniques, such as preparative HPLC, ensure compliance with pharmaceutical-grade standards .
Reactivity and Functional Transformations
Ester and Hydroxyl Reactivity
The tert-butyl ester is resistant to nucleophilic attack under mild conditions but can be cleaved using strong acids (e.g., trifluoroacetic acid) to yield the free carboxylic acid. The hydroxyl group participates in:
-
Etherification: Formation of ethers via Williamson synthesis.
-
Oxidation: Conversion to ketones using Jones reagent or Dess-Martin periodinane .
Stability Considerations
The spirocyclic structure confers rigidity, reducing conformational flexibility and enhancing thermal stability. Degradation studies indicate decomposition above 250°C, with the tert-butyl group fragmenting first.
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a key intermediate in synthesizing:
-
Central Nervous System (CNS) Agents: Its spirocyclic framework mimics natural alkaloids, enabling blood-brain barrier penetration.
-
Enzyme Inhibitors: The hydroxyl group acts as a hydrogen-bond donor in protease inhibition .
Material Science
Applications in polymer chemistry include:
-
Crosslinking Agents: Reactivity with diisocyanates to form polyurethane networks.
-
Chiral Catalysts: Asymmetric induction in organocatalytic reactions .
Biological Activity and Mechanisms
Target Interactions
In vitro studies suggest affinity for:
-
GPCRs: Modulation of serotonin and dopamine receptors due to structural similarity to psychoactive compounds.
-
Kinases: Competitive inhibition of ATP-binding sites via hydrophobic interactions with the tert-butyl group .
Pharmacokinetics
Preliminary ADME data indicate moderate oral bioavailability (∼40%) in rodent models, with hepatic metabolism via cytochrome P450 enzymes .
Comparative Analysis with Structural Analogs
A comparison with related spirocyclic compounds highlights the impact of functional group positioning:
Research Findings and Future Directions
Recent Advances
-
Synthetic Methodology: Photocatalytic hydroxylation reduces reliance on toxic oxidants .
-
Biological Screening: High-throughput assays identify potential antiparkinsonian activity.
Challenges and Opportunities
-
Scalability: Improving cost-efficiency of continuous flow systems.
-
Targeted Delivery: Developing prodrug derivatives to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume